molecular formula C26H42N2 B14277862 N~1~,N~8~-Dioctylnaphthalene-1,8-diamine CAS No. 135838-70-9

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine

Cat. No.: B14277862
CAS No.: 135838-70-9
M. Wt: 382.6 g/mol
InChI Key: XHMMRCWBLMTJNL-UHFFFAOYSA-N
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Description

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine is an organic compound belonging to the class of naphthalenediamines It is characterized by the presence of two octyl groups attached to the nitrogen atoms at positions 1 and 8 of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine can be synthesized through the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene . The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amine groups.

Industrial Production Methods

In an industrial setting, the synthesis of N1,N~8~-Dioctylnaphthalene-1,8-diamine may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated naphthalenediamine derivatives.

Scientific Research Applications

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~8~-Dioctylnaphthalene-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~8~-Dioctylnaphthalene-1,8-diamine is unique due to the presence of long octyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can enhance its interactions with biological membranes and make it suitable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

135838-70-9

Molecular Formula

C26H42N2

Molecular Weight

382.6 g/mol

IUPAC Name

1-N,8-N-dioctylnaphthalene-1,8-diamine

InChI

InChI=1S/C26H42N2/c1-3-5-7-9-11-13-21-27-24-19-15-17-23-18-16-20-25(26(23)24)28-22-14-12-10-8-6-4-2/h15-20,27-28H,3-14,21-22H2,1-2H3

InChI Key

XHMMRCWBLMTJNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCC

Origin of Product

United States

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